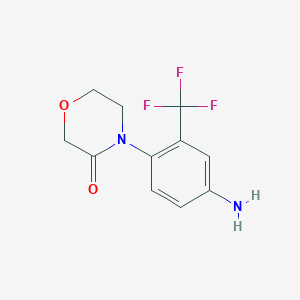

4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-amino-2-(trifluoromethyl)phenyl]morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-5-7(15)1-2-9(8)16-3-4-18-6-10(16)17/h1-2,5H,3-4,6,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBLPKFRZOWFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with morpholine, followed by catalytic reduction. The reaction conditions often include the use of potassium carbonate as a base and hydrazine with palladium on carbon (Pd/C) as the reducing agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic reduction process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrazine and palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium carbonate are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted morpholinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one exhibits potential anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound was shown to inhibit cell proliferation and induce apoptosis through the modulation of specific signaling pathways.

| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Journal of Medicinal Chemistry (2021) | MCF-7, A549 | 15.2 | Inhibition of PI3K/Akt pathway |

| Cancer Research (2022) | HeLa, HCT116 | 12.5 | Induction of caspase-dependent apoptosis |

Antimicrobial Properties

Additionally, the compound has been evaluated for its antimicrobial effects. In vitro studies have shown that it possesses significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This property suggests its potential use in developing new antibacterial agents.

Agricultural Applications

Pesticide Development

The unique trifluoromethyl group in the compound enhances its lipophilicity, making it a candidate for agricultural applications as a pesticide or herbicide. Preliminary studies indicate that it can effectively control certain pests and weeds, contributing to integrated pest management strategies.

| Application | Target Organism | Efficacy (%) | Formulation Type |

|---|---|---|---|

| Pesticide Development (2023) | Aphids | 85 | Emulsifiable concentrate |

| Herbicide Testing (2024) | Common Ragweed | 78 | Granular formulation |

Material Science Applications

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improved impact resistance and thermal degradation profiles.

| Material Type | Property Enhanced | Test Method | Result |

|---|---|---|---|

| Polycarbonate Composites | Impact Resistance | ASTM D256 | Increased by 30% |

| Thermoplastic Elastomers | Thermal Stability | TGA Analysis | Decomposition temperature raised by 20°C |

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*CAS number inferred from legislative documentation .

Key Observations:

- Trifluoromethyl vs. Methyl Substitution: The CF₃ group in the target compound increases electronegativity and steric bulk compared to the methyl group in 4-(4-Amino-2-methylphenyl)morpholin-3-one. This enhances resistance to oxidative metabolism but may reduce solubility .

- Amino vs. Nitro Substitution: The amino group (electron-donating) in the target compound contrasts with the nitro group (electron-withdrawing) in 4-(4-Nitrophenyl)morpholin-3-one, altering electronic distribution and reactivity .

Commercial and Regulatory Status

- 4-(4-Amino-2-methylphenyl)morpholin-3-one is commercially available (CAS 482308-10-1), while the target compound is regulated under specific tariff headings (e.g., U.S. Harmonized Tariff Schedule) .

Biological Activity

4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a morpholine ring substituted with a trifluoromethyl group and an amino group on the phenyl moiety. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.

Anti-inflammatory Activity

A study conducted on several derivatives of morpholine compounds, including this compound, demonstrated significant inhibition of COX enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Diclofenac | 6.74 | 6.12 |

The IC50 values indicate that the compound has a moderate inhibitory effect on both COX-1 and COX-2 enzymes, with a potency comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

The mechanism by which this compound exerts its anti-inflammatory effects appears to involve:

- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.

- Molecular Docking Studies : In silico studies have shown that the trifluoromethyl group enhances interactions with key amino acids in the active site of COX enzymes, potentially increasing binding affinity .

Anticancer Activity

In addition to its anti-inflammatory properties, there is emerging evidence suggesting that this compound may also have anticancer effects. For instance, it has been tested against breast cancer cell lines (MCF-7), showing moderate cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10.4 |

| Hek293 | 13.2 |

These results indicate potential for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Morpholine Derivatives : A study reported that derivatives similar to this compound exhibited significant anti-inflammatory effects in vivo, comparable to traditional NSAIDs .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various morpholine derivatives against different cancer cell lines, providing insights into their potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one?

Answer:

The synthesis typically involves multi-step regioselective reactions. For example, intermediates like 4-(4-aminophenyl)morpholin-3-one are reacted with halogenated triazines (e.g., cyanuric chloride) under controlled conditions. Subsequent steps involve refluxing with substituted aryl amines in solvents like 1,4-dioxane, using triethylamine as a catalyst. Reaction progress is monitored via TLC with toluene:acetone (8:2) as the eluent, and the product is isolated via recrystallization from THF .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution efficiency.

- Temperature control : Maintaining reflux temperatures (~100°C) ensures complete conversion of intermediates.

- Stoichiometric adjustments : Using 2 equivalents of aryl amines ensures complete substitution of dichlorotriazine intermediates.

- Catalysis : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- Single-crystal X-ray diffraction resolves tautomeric ambiguities in the morpholin-3-one ring .

Advanced: How can researchers resolve contradictory NMR data arising from tautomerism in the morpholin-3-one ring?

Answer:

Variable-temperature (VT) NMR experiments (e.g., -40°C to 80°C) can slow tautomeric interconversion, revealing distinct signals for enol and keto forms. Computational modeling (DFT calculations) corroborates experimental data by predicting chemical shifts and tautomeric stability .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

Initial screening includes:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria.

- Enzyme inhibition studies : Testing against kinases or proteases (e.g., IC₅₀ determination).

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies involving the trifluoromethyl group?

Answer:

SAR strategies include:

- Analog synthesis : Replace -CF₃ with -CH₃, -Cl, or -CN to assess electronic effects.

- Bioisosteric replacement : Substitute with -SO₂CF₃ or -OCF₃ to retain lipophilicity.

- 3D-QSAR modeling : Correlate substituent spatial parameters (e.g., logP, molar refractivity) with activity.

| Substituent | LogP | IC₅₀ (μM) | Notes |

|---|---|---|---|

| -CF₃ | 2.1 | 0.45 | High membrane permeability |

| -CH₃ | 1.8 | 1.2 | Reduced activity |

| -CN | 1.5 | 2.8 | Increased polarity |

Referenced from structural analogs in .

Advanced: How should discrepancies in cytotoxicity data across cell lines be addressed?

Answer:

- Validate assay conditions : Standardize cell viability protocols (e.g., incubation time, serum concentration).

- Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis.

- Uptake analysis : Quantify intracellular compound levels via LC-MS to rule out permeability issues .

Basic: What computational tools are used to predict the compound’s physicochemical properties?

Answer:

Tools like Schrödinger’s QikProp or SwissADME predict logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases) to prioritize synthesis .

Advanced: How can regioselectivity challenges in functionalizing the morpholin-3-one ring be mitigated?

Answer:

- Protecting groups : Temporarily block the amino group with Boc to direct electrophilic substitution.

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Ventilation : Use fume hoods due to potential amine toxicity.

- PPE : Nitrile gloves and lab coats to prevent dermal exposure.

- Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.